molecular formula C10H15FO2 B2516744 3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287313-29-3

3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2516744
M. Wt: 186.226
InChI Key: MAHPKIZPYFJNBY-UHFFFAOYSA-N
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Description

“3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C10H15FO2 . It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique compound that exhibits diverse chemistry .


Synthesis Analysis

The synthesis of this compound involves a radical fluorination process . The decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid leads to the formation of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid . A practical metal-free homolytic aromatic alkylation protocol has also been reported for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid” can be represented as OC(=O)C12CC(F)(C1)C2 . The compound has an average mass of 130.117 Da and a monoisotopic mass of 130.043015 Da .

Future Directions

Bicyclo[1.1.1]pentane derivatives, including “3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid”, are becoming increasingly prominent in medicinal chemistry due to their structural novelty and favorable electronic, steric, and conformational features . Future research may focus on expanding the frontiers of contemporary medicinal chemistry by developing new synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues .

properties

IUPAC Name

3-(4-fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FO2/c11-4-2-1-3-9-5-10(6-9,7-9)8(12)13/h1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHPKIZPYFJNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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